2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S/c1-33-18-11-7-10-17(12-18)27-23(32)15-36-26-28-20-14-22(35-3)21(34-2)13-19(20)25-29-24(30-31(25)26)16-8-5-4-6-9-16/h4-14H,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHFXRJVRRMKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline structure.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfanyl-Acetamide Linkage Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinazoline core or the acetamide linkage, potentially altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and quinazoline structures. For instance:
- Antibacterial Studies : The synthesized compound has shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds could be promising candidates for developing new antibacterial agents .
- Antifungal Activity : In vitro tests have demonstrated efficacy against fungal strains such as Candida albicans and Penicillium chrysogenum, suggesting a broad spectrum of antimicrobial action .
Anticancer Activity
The anticancer properties of this compound have been investigated through various assays:
- Cell Line Studies : The compound has been tested on several cancer cell lines including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). Results indicated that several derivatives exhibit IC50 values in the low micromolar range, demonstrating potent antiproliferative effects .
- Mechanism of Action : The presence of the triazole and quinazoline scaffolds is believed to enhance interaction with biological targets involved in cancer progression, potentially leading to apoptosis in cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxy and sulfanyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Key Observations :
- The target compound differs from its chloro-substituted analog () by the absence of a chlorine atom and the position of the methoxy group on the phenyl ring. This reduces its molecular mass by ~13 g/mol and may enhance solubility due to reduced electronegativity .
- sulfonamide functionalities) .
Functional and Bioactivity Comparisons
Herbicidal Activity
Triazoloquinazoline and triazolopyrimidine derivatives are known as acetolactate synthase (ALS) inhibitors, a class of herbicides that disrupt plant amino acid biosynthesis . However, the acetamide group may alter selectivity or potency compared to sulfonamide-based herbicides .
Electronic and Reactivity Profiles
highlights that electronic similarity between compounds can predict reactivity. This contrasts with the chloro-substituted analog (), where the electron-withdrawing chlorine atom could reduce nucleophilicity at the sulfur site .
Receptor Interaction Potential
The phenyl and methoxy substituents may influence binding affinity compared to simpler triazolo scaffolds.
Biological Activity
The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structural features include a triazoloquinazoline core, which is associated with a variety of pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C27H25N5O4S
- Molecular Weight : Approximately 475.5 g/mol
- Structural Features :
- Triazoloquinazoline core
- Methoxy and sulfanyl functional groups enhancing reactivity
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, particularly in the realm of anticancer research. The following sections detail specific findings related to the biological activity of this compound.
The anticancer properties of quinazoline derivatives have been well-documented. The mechanism typically involves:
- Induction of Apoptosis : Studies have shown that quinazoline derivatives can modulate apoptosis regulators such as Bax and Bcl-2, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds similar to the target compound have been observed to induce cell cycle arrest at various phases (G1 and G2/M) in cancer cell lines like MDA-MB-231 and HCT-116 .
Case Studies
-
In Vitro Studies :
- A study utilizing the MTT assay demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. The IC50 values for related compounds were reported as 294.32 µM and 383.5 µM for two derivatives .
- Another study indicated that the presence of substituted aromatic rings at specific positions was crucial for enhancing anticancer activity .
- Molecular Docking Studies :
Other Biological Activities
Beyond anticancer effects, quinazoline derivatives have shown promise in other areas:
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Kinase Inhibition : The triazoloquinazoline scaffold is known for kinase inhibitory activity, which may contribute to its overall therapeutic profile.
Data Summary Table
Q & A
Q. What are the critical parameters for synthesizing 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions:
-
Temperature : Optimal yields are achieved at 60–80°C for cyclocondensation steps .
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
-
Catalysts : Triethylamine (TEA) or pyridine is used to neutralize by-products in nucleophilic substitution reactions .
-
Purification : HPLC or column chromatography is critical for isolating the final compound (>95% purity) .
- Data Table : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Yield increases by 20–30% | |
| Solvent Polarity | High (DMF/DMSO) | Enhances intermediate solubility | |
| Purification Method | HPLC | Purity >95% achieved |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- ¹³C NMR confirms carbonyl (δ 165–170 ppm) and triazoloquinazoline carbons .
- Mass Spectrometry (LC-MS) : Validates molecular weight (m/z 515.58) and fragmentation patterns .
- IR Spectroscopy : Detects sulfanyl (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer :
- Kinase Inhibition : Structural analogs show activity against EGFR and VEGFR-2 kinases (IC₅₀ = 0.5–2.0 µM) .
- Anti-inflammatory Pathways : Methoxy and sulfanyl groups may modulate COX-2 or NF-κB signaling .
- Cytotoxicity Screening : Preliminary in vitro assays (e.g., MTT on HeLa cells) guide target validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Methodological Answer :
-
Substituent Analysis : Compare analogs with varied substituents (e.g., 3-methoxyphenyl vs. 4-ethoxyphenyl).
-
Example : Replacement of 4-ethoxy with 3-methoxy enhances solubility but reduces kinase affinity by ~40% .
-
Docking Studies : Use software (e.g., AutoDock) to model interactions with ATP-binding pockets of kinases .
-
Data Normalization : Control for assay variability (e.g., cell line heterogeneity, incubation time) .
- Data Table : Bioactivity of Structural Analogs
| Analog Substituent | Target (IC₅₀, µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3-Methoxyphenyl (target) | EGFR: 1.2 | 0.15 | |
| 4-Ethoxyphenyl () | EGFR: 2.1 | 0.08 | |
| 4-Fluorophenyl () | VEGFR-2: 0.9 | 0.10 |
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent Calibration : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃ shifts δ ±0.3 ppm) .
- Paramagnetic Additives : Chelate metal impurities (e.g., EDTA) to eliminate peak broadening .
- Cross-Validation : Compare with crystallographic data (e.g., X-ray diffraction of triazoloquinazoline cores) .
Q. What experimental design considerations are critical for in vivo studies of this compound?
- Methodological Answer :
- Dosing Regimen :
- Pharmacokinetics : Optimize oral bioavailability via PEGylation or liposomal encapsulation (t₁/₂ increases from 2h to 6h) .
- Toxicity Screening :
- Acute Toxicity : Start with 10–100 mg/kg in murine models, monitoring liver enzymes (ALT/AST) .
- Biomarker Selection : Measure TNF-α/IL-6 levels for anti-inflammatory activity or Ki-67 for antitumor efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
